N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(6-chloropyridazin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c11-10-4-1-8(13-14-10)7-15(6-5-12)9-2-3-9/h1,4,9H,2-3,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHJLKAYJBLQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine typically involves the reaction of 6-chloropyridazine with cyclopropylethane-1,2-diamine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction may require a catalyst or a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Addition Reactions: The double bonds in the pyridazine ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological receptors.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N1-((6-Chloropyridazin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
- Molecular Formula : C₁₀H₁₅ClN₄
- Molar Mass : 226.71 g/mol
- CAS No.: 1353960-26-5
Structural Features :
- A 1,2-diamine backbone substituted with a cyclopropyl group and a 6-chloropyridazinylmethyl moiety.
Comparison with Structurally Similar Compounds
Pyridine vs. Pyridazine Derivatives
Compound : N1-[(6-Chloro-3-pyridinyl)methyl]-N1-cyclopropylethane-1,2-diamine (CAS 1353946-47-0)
- Molecular Formula : C₁₁H₁₆ClN₃
- Molar Mass : 225.72 g/mol
- Key Difference : Replaces the pyridazine ring with a pyridine ring (one nitrogen).
- Impact :
Heterocyclic Substituent Variations
Compound : N1-((2-Chlorothiazol-5-yl)methyl)-N1-cyclopropylethane-1,2-diamine (CAS 1137048-70-4)
- Molecular Formula : C₉H₁₄ClN₃S
- Key Difference : Thiazole ring (sulfur and nitrogen) replaces pyridazine.
- Lipophilicity: Thiazole’s lower polarity may increase membrane permeability compared to pyridazine derivatives .
Aromatic vs. Aliphatic Substituents
Compound : N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine (CAS 1353987-42-4)
- Molecular Formula : C₁₇H₂₇N₃
- Key Difference : Benzyl-pyrrolidine group replaces chloropyridazinylmethyl.
- Lipophilicity: Higher logP value (predicted) due to aromatic benzyl group, favoring CNS penetration .
Oxygenated Aromatic Systems
Compound : N1-Cyclopropyl-N1-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-ethane-1,2-diamine
- Key Difference : Dihydrobenzodioxin substituent (oxygen-rich aromatic system).
- Impact :
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
